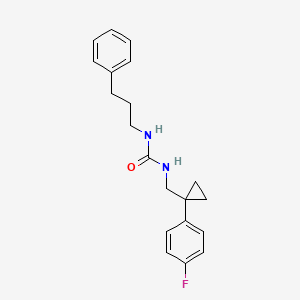

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea

Descripción

This compound is a urea derivative featuring a cyclopropane ring fused to a 4-fluorophenyl group and a 3-phenylpropyl chain.

Propiedades

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(12-13-20)15-23-19(24)22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJDUHGLFBOFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting 4-fluorophenyl with a suitable cyclopropanating agent under controlled conditions.

Attachment of the Phenylpropyl Group: The next step involves the attachment of the phenylpropyl group to the cyclopropyl intermediate. This can be done through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbamate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have explored the antiproliferative effects of urea derivatives on various cancer cell lines. For instance, compounds similar in structure to 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea have shown promising results against the National Cancer Institute (NCI)-60 human cancer cell lines, indicating potential efficacy in cancer therapy .

Study on Antiproliferative Activity

In a notable study published in 2019, a series of urea derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines including A549 (lung), HCT-116 (colon), and PC-3 (prostate). Among these compounds, those structurally related to 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl rings can significantly influence the biological activity of urea derivatives. The introduction of electron-withdrawing groups like fluorine enhances the potency against cancer cells, suggesting that 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea could be optimized further for enhanced efficacy .

Mecanismo De Acción

The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Table 1: Key Structural Differences and Hypothetical Impacts

Detailed Analysis of Structural Modifications

a. Cyclopropane vs. Linear Chains

The target compound’s cyclopropane imposes conformational rigidity, which may reduce off-target interactions compared to flexible chains in analogues like the diisopropyl group in . Cyclopropanes are known to enhance metabolic stability by resisting oxidative degradation .

b. Fluorine vs. Other Halogens/Substituents

The 4-fluorophenyl group in the target compound provides moderate electronegativity, balancing lipophilicity and electronic effects.

c. Heterocyclic Additions

The tetrazole ring in and the piperazine in demonstrate how heterocycles can modulate solubility. Tetrazoles are polar and may improve aqueous solubility, whereas piperazines offer hydrogen-bonding sites for enhanced bioavailability.

Hypothetical Pharmacological Implications

- Target Selectivity : The cyclopropane’s rigidity in the target compound may favor interactions with sterically sensitive targets (e.g., enzymes with deep binding pockets).

- Metabolic Stability : Fluorine and cyclopropane likely reduce CYP450-mediated metabolism compared to methoxy or hydroxypropyl groups in analogues .

Actividad Biológica

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea, also known by its chemical formula C18H22FN3O, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a cyclopropyl group and a phenylpropyl chain, with a fluorine atom on the phenyl ring. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds with similar structures to 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea may exhibit inhibitory effects on monoamine oxidase. For instance, fluorinated phenylcyclopropylamines have been shown to inhibit microbial tyramine oxidase effectively, suggesting that the fluorine substitution enhances the inhibitory activity against MAO enzymes .

2. Dopamine Transporter (DAT) Interaction

Preliminary studies on structurally related compounds have demonstrated that they can act as atypical DAT inhibitors. These compounds showed potential in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine in animal models, indicating their role in modulating dopaminergic pathways .

3. Orexin Receptor Modulation

Similar urea derivatives have been investigated for their effects on orexin receptors, which are involved in regulating appetite and energy expenditure. Compounds that antagonize orexin receptors have been shown to decrease food intake and body weight in obesity models .

Study 1: MAO Inhibition

In a study examining the effects of various phenylcyclopropylamines, it was found that certain derivatives exhibited significantly lower IC50 values compared to non-fluorinated counterparts, indicating enhanced potency as MAO inhibitors. This suggests that 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea could similarly possess strong inhibitory effects on MAO .

Study 2: DAT Affinity

A series of analogs were synthesized and evaluated for their binding affinities at DAT and serotonin transporters. One compound demonstrated a Ki value of 23 nM at DAT, showcasing the potential for derivatives of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea to act as effective DAT inhibitors with favorable pharmacokinetic profiles .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the cyclopropane ring via [2+1] cycloaddition or alkylation of 4-fluorophenyl precursors under controlled conditions (e.g., using dichloromethane as a solvent at 0–5°C) .

- Step 2 : Urea bridge formation via reaction of an isocyanate (e.g., 3-phenylpropyl isocyanate) with a primary amine intermediate (e.g., (1-(4-fluorophenyl)cyclopropyl)methylamine) in anhydrous tetrahydrofuran (THF) at reflux .

- Optimization : Adjust reaction time (12–24 hours), temperature (25–60°C), and stoichiometric ratios (1:1.2 amine:isocyanate) to maximize yield (>75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane geometry, urea connectivity, and aromatic substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₂FN₃O) and rule out byproducts .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for screening its pharmacological potential?

- Approach :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine transporters) given structural analogs’ activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Strategy :

- Modular Substitutions : Replace the 3-phenylpropyl group with alkyl chains or heteroaromatic moieties (e.g., furan, pyridine) to enhance solubility or target affinity .

- Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-fluorophenyl ring to stabilize receptor interactions .

- In Silico Docking : Use AutoDock Vina to predict binding modes with targets like orexin receptors, prioritizing derivatives with lower ΔG values .

Q. What mechanistic hypotheses explain its interaction with biological targets?

- Proposed Mechanisms :

- Receptor Agonism/Antagonism : The urea moiety forms hydrogen bonds with catalytic residues (e.g., orexin receptor’s Asp³¹⁰), while the cyclopropane enhances membrane permeability .

- Enzyme Inhibition : Competitive inhibition via steric blockade of active sites (e.g., tyrosine kinases) .

- Validation : Knockout cell lines or CRISPR-edited receptors to confirm target specificity .

Q. How can computational modeling resolve discrepancies in experimental data (e.g., conflicting binding affinities)?

- Approach :

- Molecular Dynamics (MD) Simulations : Compare ligand-receptor stability under varying pH or co-solvent conditions to explain affinity differences .

- Free Energy Perturbation (FEP) : Quantify the impact of minor structural changes (e.g., methyl vs. ethyl linkers) on binding .

- Data Triangulation : Cross-validate computational predictions with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies mitigate stability issues during long-term storage or in vivo administration?

- Solutions :

- Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4, stored at -80°C under argon .

- Prodrug Design : Mask the urea group with acetyl or PEGylated moieties to reduce metabolic degradation .

- Accelerated Stability Testing : Monitor degradation products under stress conditions (40°C/75% RH) via LC-MS .

Q. How should researchers address contradictory results in biological activity across studies?

- Resolution :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and reagent batches .

- Meta-Analysis : Compare data across analogs (e.g., 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea) to identify trends in substituent effects .

- Orthogonal Validation : Confirm activity with complementary assays (e.g., Western blotting alongside ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.